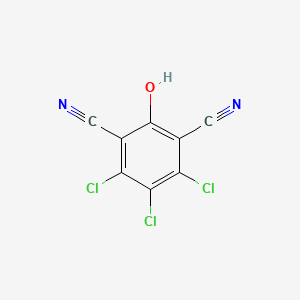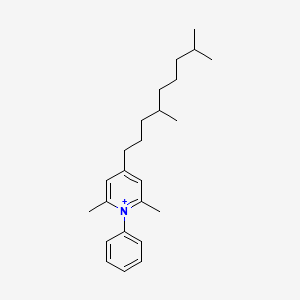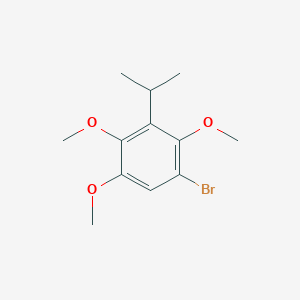
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy groups, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile depending on the reaction conditions. The methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
1-Bromo-3,4,5-trimethoxybenzene: Similar structure but lacks the isopropyl group.
1,2,4-Trimethoxybenzene: Lacks the bromine and isopropyl groups.
1,3,5-Trimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: Benzene, 1-bromo-2,4,5-trimethoxy-3-(1-methylethyl)- is unique due to the combination of bromine, methoxy, and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
144707-40-4 |
|---|---|
分子式 |
C12H17BrO3 |
分子量 |
289.16 g/mol |
IUPAC 名称 |
1-bromo-2,4,5-trimethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-7(2)10-11(15-4)8(13)6-9(14-3)12(10)16-5/h6-7H,1-5H3 |
InChI 键 |
RHKJHHQZQROKIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC(=C1OC)Br)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


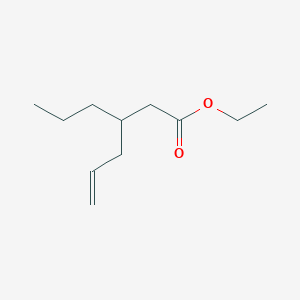

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
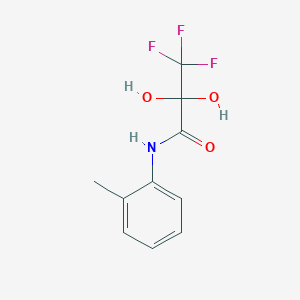
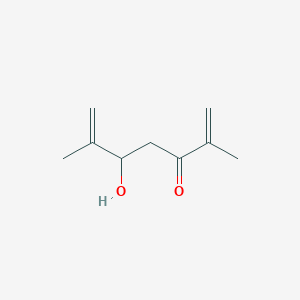
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

